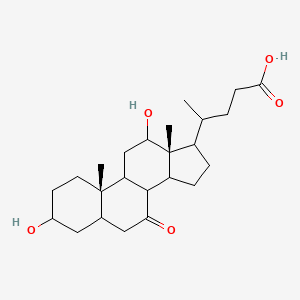![molecular formula C21H25N5O6 B14793266 N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)
N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Deazatetrahydrofolic acid (DATHF) is a synthetic analog of tetrahydrofolic acid, a form of folate. Folate is a vital B-vitamin that plays a crucial role in DNA synthesis, repair, and methylation. DATHF is particularly significant in scientific research due to its unique structure and biological activity, making it a valuable tool in studying folate metabolism and related biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-deazatetrahydrofolic acid typically involves multiple steps starting from commercially available p-substituted methyl compounds. The process includes the formation of intermediate compounds through various chemical reactions such as reduction, cyclization, and functional group transformations. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of 5-deazatetrahydrofolic acid follows similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and optimized for cost-effectiveness and efficiency. Quality control measures are implemented to ensure the consistency and purity of the compound, which is essential for its use in research and potential therapeutic applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Deazatetrahydrofolic acid undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized forms under specific conditions.
Reduction: Reduction of functional groups to form different derivatives.
Substitution: Replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
Applications De Recherche Scientifique
5-Deazatetrahydrofolic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study folate metabolism and related biochemical pathways.
Biology: Investigated for its role in cellular processes such as DNA synthesis and repair.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific enzymes involved in nucleotide biosynthesis.
Industry: Utilized in the development of new drugs and diagnostic tools.
Mécanisme D'action
5-Deazatetrahydrofolic acid exerts its effects by inhibiting enzymes involved in folate metabolism, such as glycinamide ribonucleotide transformylase. This inhibition disrupts the synthesis of purine nucleotides, leading to reduced cellular proliferation and induction of differentiation in certain cell types, such as leukemia cells. The compound’s molecular targets and pathways are critical for understanding its biological activity and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofolic acid: The natural form of folate, essential for various cellular processes.
Methotrexate: A folate analog used as a chemotherapeutic agent.
5,10-Dideazatetrahydrofolic acid: Another synthetic analog with similar biological activity.
Uniqueness
5-Deazatetrahydrofolic acid is unique due to its specific structure, which allows it to inhibit certain enzymes more effectively than other folate analogs. This makes it a valuable tool in research and a potential candidate for therapeutic development.
Propriétés
Formule moléculaire |
C21H25N5O6 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
2-[[4-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,14-15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,23,25,26,30) |
Clé InChI |
ZIXNNHANGXIXPX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN=C2C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B14793205.png)
![4-(4'-Amino-5',8'-difluorospiro[piperidine-4,2'-quinazoline]-1'-carbonyl)benzonitrile](/img/structure/B14793206.png)

![7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14793212.png)








